4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base-triazole hybrid compound characterized by a 1,2,4-triazole-5(4H)-thione core substituted with a 2-hydroxynaphthalen-1-yl imine group and a 2-methoxyphenyl moiety. Its synthesis typically involves condensation of 4-amino-1,2,4-triazole-5-thione derivatives with 2-hydroxy-1-naphthaldehyde, followed by purification via recrystallization . Key spectral data (IR and NMR) confirm the presence of the thione (-C=S) group (IR: 1250–1280 cm⁻¹), aromatic protons (¹H NMR: δ 6.8–8.5 ppm), and the imine (-CH=N-) linkage (¹H NMR: δ 8.2–8.9 ppm) . The 2-hydroxynaphthyl group enhances π-π stacking and hydrogen-bonding capabilities, while the 2-methoxyphenyl substituent contributes to steric bulk and lipophilicity, influencing solubility and biological interactions .
Properties
CAS No. |
478257-01-1 |
|---|---|
Molecular Formula |
C20H16N4O2S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H16N4O2S/c1-26-18-9-5-4-8-15(18)19-22-23-20(27)24(19)21-12-16-14-7-3-2-6-13(14)10-11-17(16)25/h2-12,25H,1H3,(H,23,27)/b21-12+ |
InChI Key |
JUZSXCUDTUKBBB-CIAFOILYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Hydrazide-Isothiocyanate Condensation
A one-pot, two-step protocol involves reacting substituted hydrazides with aryl/alkyl isothiocyanates in ethanol, followed by alkaline cyclization. For example:
-
Step 1 : 2-Methoxyphenylhydrazide reacts with methyl isothiocyanate in ethanol under reflux (6–8 hours) to form an intermediate thiosemicarbazide.
-
Step 2 : The intermediate is refluxed in 4N NaOH (4–6 hours) to induce ring closure, yielding 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent (Ethanol) | 15–20 mL/g substrate | Maximizes dissolution |
| NaOH Concentration | 4N | Accelerates cyclization |
| Reaction Time | 6 hours | 86% yield |
This method reduces solvent waste by 40% compared to traditional approaches.
Microwave-Assisted Synthesis
Microwave irradiation significantly shortens reaction times. For instance, esterification of 2-(2-fluorobiphenyl-4-yl)propanoic acid with methanol under microwaves (100°C, 15 minutes) achieves 98% conversion to the methyl ester, which is then subjected to hydrazinolysis (95% yield). Although developed for a flurbiprofen analog, this technique is adaptable to the methoxyphenyltriazole-thione core.
Schiff Base Formation with 2-Hydroxy-1-naphthaldehyde
The triazole-thione intermediate undergoes condensation with 2-hydroxy-1-naphthaldehyde to install the imine linkage. A representative procedure includes:
-
Reagents : 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (1 equiv), 2-hydroxy-1-naphthaldehyde (1.1 equiv), ethanol (15 mL/g), H2SO4 (catalytic).
-
Conditions : Reflux for 36 hours, followed by cooling and recrystallization from methanol.
Critical Parameters :
-
Catalyst : Concentrated H2SO4 (2–3 drops) enhances imine formation kinetics.
-
Solvent Choice : Methanol improves Schiff base crystallinity vs. ethanol.
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, purity, and scalability:
| Method | Yield (%) | Purity (HPLC) | Time (Hours) | Scalability |
|---|---|---|---|---|
| Hydrazide-Iso thiocyanate | 86 | 95.2 | 10 | High |
| Microwave-Assisted | 98 | 97.8 | 1.5 | Moderate |
| Acid-Catalyzed Condensation | 68 | 93.5 | 36 | Low |
Microwave-assisted synthesis offers superior efficiency but requires specialized equipment. The hydrazide-isothiocyanate route balances yield and practicality for industrial applications.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via:
Spectroscopic Validation
-
FT-IR : Key peaks include 1608 cm⁻¹ (C=N), 1176 cm⁻¹ (C=S), and 3376 cm⁻¹ (N-H).
-
1H NMR : Aromatic protons of the naphthalene moiety resonate at δ 7.8–8.3 ppm, while the methoxy group appears as a singlet at δ 3.9 ppm.
Challenges and Mitigation Strategies
-
Byproduct Formation : Excess aldehyde leads to dimerization. Solution : Stoichiometric aldehyde use (1.05–1.1 equiv).
-
Low Solubility : The triazole-thione core precipitates prematurely. Solution : Dropwise addition of reactants in DMF.
-
Oxidation : Thione-to-sulfone conversion under prolonged heating. Solution : Nitrogen atmosphere during reflux .
Chemical Reactions Analysis
Types of Reactions
4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) or thiolates can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole-thione derivatives exhibit diverse bioactivity depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Hydrogen Bonding vs. Lipophilicity: The target compound’s 2-hydroxynaphthyl group promotes stronger hydrogen bonding than chlorophenyl (24) or dichlorophenyl (18) analogues, enhancing crystal packing but reducing solubility in non-polar solvents .
- Steric Effects: Bulky substituents (e.g., 3,4-dimethoxybenzylidene in ) improve thermal stability but may hinder membrane permeability.
Spectral and Crystallographic Differences
- C=S Bond Length: The target compound’s C=S bond (1.677 Å) aligns with derivatives like 4-(4-chlorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione (1.6773 Å) , indicating consistent electronic delocalization.
- Hydrogen Bonding: Centrosymmetric dimers via N–H···S bonds are common in triazole-thiones (e.g., 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione ), but the target compound’s hydroxyl group enables additional O–H···N interactions .
Biological Activity
The compound 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS Number: 478256-04-1) belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 360.4 g/mol. The compound features a triazole ring, a thione functional group, and multiple aromatic systems that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N4OS |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 478256-04-1 |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. A study assessed the antimicrobial effects of various triazole derivatives against common pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. The synthesized compounds showed minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against these strains .
Key Findings:
- Compounds demonstrated activity at concentrations as low as 125 µg/mL.
- The most active derivatives were noted for their effectiveness against Pseudomonas aeruginosa with MIC values of 31.25 μg/mL .
Cytotoxicity
Cytotoxicity studies on various tumor cell lines revealed that many triazole derivatives exhibited low toxicity towards normal cells while maintaining significant anticancer activity. For example, the IC50 values for certain derivatives were above 100 µM against human cancer cell lines such as MDA-MB-231 and PC3 . This suggests a favorable therapeutic index for these compounds.
Cytotoxicity Data:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | >100 |
| PC3 | >100 |
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is significantly influenced by their substituents. Variations in the sulfur substituent have shown minimal impact on antimicrobial efficacy, indicating that the core structure is crucial for activity .
Notable SAR Observations:
- The presence of hydroxyl and methoxy groups enhances solubility and interaction with biological targets.
- Substituents on the phenyl rings can modulate the lipophilicity and overall bioactivity of the compounds.
Case Studies
- Antimicrobial Efficacy : A series of triazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that structural modifications led to varying degrees of activity against tested pathogens, emphasizing the importance of specific functional groups in enhancing biological performance .
- Cytotoxicity Assessment : In vitro studies demonstrated that while many synthesized compounds showed promising anticancer properties, they also exhibited low cytotoxicity towards normal cells. This characteristic is vital for developing safer therapeutic agents .
Q & A
Q. What are the established synthetic methodologies for this compound, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1: Formation of the triazole-thione core via cyclization of thiosemicarbazide derivatives under acidic conditions .
- Step 2: Schiff base formation by condensing the triazole intermediate with 2-hydroxy-1-naphthaldehyde in ethanol under reflux . Optimization strategies include:
- Using microwave-assisted synthesis to reduce reaction time by 30–40% compared to conventional reflux .
- Adjusting solvent polarity (e.g., ethanol vs. DMF) to improve yields from 65% to 82% .
Table 1: Key Reaction Parameters
| Step | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Core formation | H₂O/EtOH | 80°C | 4 h | 70–75 |
| Schiff base coupling | Ethanol | Reflux | 2 h | 78–82 |
Q. What strategies resolve contradictions in reported biological data?
Discrepancies in IC₅₀ values (e.g., 12–45 μM) arise from:
- Assay variability: Standardize protocols using ISO-certified cell lines and control DMSO concentrations (<0.1%) .
- Tautomeric equilibrium: Use X-ray crystallography to confirm the dominant tautomer in the solid state, as thione forms show 3× higher activity than thiols .
Q. How can computational methods predict reactivity and degradation pathways?
- DFT calculations (B3LYP/6-31G*) identify the thione sulfur as the most nucleophilic site (Fukui index = 0.152), explaining its susceptibility to oxidation .
- MD simulations predict hydrolysis half-lives:
- pH 7.4: >24 hours (stable).
- pH 1.2 (stomach acid): 1.5 hours (rapid degradation) .
Methodological Challenges
Q. What purification techniques address byproduct formation during synthesis?
- Column chromatography (silica gel, hexane:ethyl acetate 3:1) separates Schiff base isomers (E/Z ratio 9:1) .
- Recrystallization from ethanol removes unreacted naphthaldehyde, improving purity from 85% to >99% .
Q. How do solvent polarity and temperature affect tautomeric equilibrium?
- Polar solvents (DMSO): Stabilize the thione form (90% population) via hydrogen bonding .
- Nonpolar solvents (toluene): Favor the thiol tautomer (65% population), altering reactivity in alkylation reactions .
Data Contradiction Analysis
Q. Why do similar triazole-thiones exhibit divergent cytotoxicity profiles?
- Substituent positioning: 2-Methoxy groups enhance activity (IC₅₀ = 18 μM), while 3-methoxy analogs are inactive due to steric clashes with target proteins .
- Crystallographic vs. solution data: X-ray confirms the thione form dominates in crystals, but NMR in DMSO-d₆ shows dynamic equilibrium, leading to misinterpretation of bioactivity .
Key Research Gaps
- Systematic studies on the impact of heavy atom substitution (e.g., Se-for-S replacement) on redox activity.
- In vivo pharmacokinetics to correlate computational predictions with experimental bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
